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Introduction
Lopinavir/Ritonavir (LPV/r), marketed under brand names like Kaletra and Aluvia, is a co-

formulated protease inhibitor (PI) used in the management of Human Immunodeficiency Virus

(HIV-1) infection.[1][2][3] Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial

for the production of mature, infectious virus particles.[1] However, lopinavir administered alone

has poor bioavailability due to extensive first-pass metabolism by the cytochrome P450 3A4

(CYP3A4) isoenzyme.[1][2] To overcome this, it is combined with a low dose of ritonavir,

another PI that acts as a potent inhibitor of CYP3A4.[1][4] This inhibition by ritonavir

significantly increases the plasma concentration and elimination half-life of lopinavir, thereby

enhancing its antiretroviral activity.[1] LPV/r is typically used in combination with other

antiretroviral agents, such as nucleoside reverse transcriptase inhibitors (NRTIs) and non-

nucleoside reverse transcriptase inhibitors (NNRTIs), to achieve durable viral suppression and

immune reconstitution.[1][5]

These application notes provide an overview of the use of LPV/r in combination therapies,

including efficacy and safety data from key clinical trials, detailed experimental protocols for

monitoring treatment, and visualizations of relevant biological pathways and experimental

workflows.
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Mechanism of Action
Lopinavir/Ritonavir's primary mechanism of action is the inhibition of the HIV-1 protease. This

viral enzyme is responsible for cleaving Gag-Pol polyprotein precursors into functional viral

proteins necessary for the assembly of mature, infectious virions.[6] Lopinavir binds to the

active site of the HIV-1 protease, preventing this cleavage and resulting in the production of

immature, non-infectious viral particles.[1] Ritonavir's role in the combination is primarily as a

pharmacokinetic enhancer, inhibiting the CYP3A4-mediated metabolism of lopinavir.[1][4]
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Caption: Mechanism of Action of Lopinavir.
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Efficacy of Lopinavir/Ritonavir in Combination
Therapies
The efficacy of LPV/r-based regimens has been demonstrated in numerous clinical trials in

both antiretroviral-naïve and treatment-experienced patients.[1][2] Key parameters for

evaluating efficacy are the reduction in plasma HIV-1 RNA levels (viral load) and the increase in

CD4+ T-cell counts.

Table 1: Virologic and Immunologic Outcomes in
Antiretroviral-Naïve Adults
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Study Treatment Arms Duration

Virologic

Suppression

(HIV RNA < 50

copies/mL)

Mean CD4+

Cell Count

Increase

(cells/mm³)

M98-863[7]

LPV/r +

stavudine +

lamivudine

96 weeks

79% (on-

treatment

analysis)

207 (at 48

weeks)

Nelfinavir +

stavudine +

lamivudine

96 weeks

56% (on-

treatment

analysis)

195 (at 48

weeks)

CASTLE[2]

Atazanavir/r +

tenofovir/emtricit

abine

48 weeks 78% 203

LPV/r +

tenofovir/emtricit

abine

48 weeks 76% 219

ARTEMIS[2]

Darunavir/r (once

daily) +

tenofovir/emtricit

abine

48 weeks 84% Not Reported

LPV/r (once or

twice daily) +

tenofovir/emtricit

abine

48 weeks 78% Not Reported

Table 2: Efficacy in Treatment-Experienced Adults
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Study
Patient

Population
Treatment Arms Duration

Virologic

Suppression

(HIV RNA < 400

copies/mL)

M98-957[7] ≥ 2 prior PIs
LPV/r + efavirenz

+ NRTIs
48 weeks

57% (ITT

analysis)

Investigator-

selected PIs
48 weeks

33% (ITT

analysis)

SECOND-LINE

Meta-analysis[8]

Failed first-line

therapy

LPV/r + 2-3

NRTIs
48 weeks

86% (ITT

analysis)

Failed first-line

therapy

LPV/r +

Raltegravir
48 weeks

87% (ITT

analysis)

Safety and Tolerability
LPV/r-based regimens are generally well-tolerated, though adverse events can occur.[1]

Common side effects include diarrhea, nausea, vomiting, headache, and asthenia.[1][3]

Laboratory abnormalities such as elevated triglycerides and cholesterol are also associated

with LPV/r treatment.[1]

Table 3: Common Adverse Events Associated with
Lopinavir/Ritonavir
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Adverse Event Frequency Notes

Diarrhea Most common

Incidence may be higher with

once-daily dosing compared to

twice-daily.[5]

Nausea and Vomiting Common
Gastrointestinal side effects

are frequent.[2]

Hyperlipidemia Common

Increases in total cholesterol

and triglycerides are observed.

[1]

Asthenia (Weakness) Common

Headache Common

Skin Rash Less Common

Pancreatitis Severe but rare
A serious potential side effect.

[3]

Hepatic Dysfunction Post-marketing reports

Generally in patients with

advanced HIV and

comorbidities.[5]

Experimental Protocols
Protocol 1: Quantification of HIV-1 Viral Load by Real-
Time PCR
This protocol outlines the general steps for quantifying HIV-1 RNA in plasma, a critical

component of monitoring treatment efficacy.[9][10] Commercially available assays like the

Roche COBAS™ AmpliPrep/COBAS TaqMan™ HIV-1 test or the Abbott m2000 RealTime HIV-

1 assay are commonly used.[9][11]

Objective: To measure the number of copies of HIV-1 RNA per milliliter of plasma.

Materials:
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Blood collection tubes with EDTA anticoagulant

Refrigerated centrifuge

Plasma storage vials

Commercial real-time PCR-based HIV-1 quantification kit (e.g., Roche COBAS

AmpliPrep/COBAS TaqMan, Abbott m2000)

Automated RNA extraction platform and real-time PCR instrument compatible with the

chosen kit

Calibrators and controls provided with the kit

Procedure:

Sample Collection and Processing:

Collect whole blood in an EDTA tube.

Within 6 hours of collection, centrifuge the blood at 800-1600 x g for 20-30 minutes at 4°C.

Carefully aspirate the plasma, avoiding the buffy coat layer.

Store plasma at -70°C or below until analysis.

RNA Extraction:

Thaw plasma samples and kit reagents as per the manufacturer's instructions.

Load the plasma samples, controls, and reagents onto the automated extraction

instrument (e.g., COBAS AmpliPrep, Abbott m2000sp).[11]

The instrument will perform automated lysis of the virus, binding of RNA to a solid phase,

washing, and elution of the purified HIV-1 RNA. An internal control is typically added at the

beginning of this process to monitor extraction efficiency and PCR inhibition.[12]

Reverse Transcription and Real-Time PCR:
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The purified RNA is automatically transferred to the real-time PCR instrument (e.g.,

COBAS TaqMan, Abbott m2000rt).[11]

A master mix containing reverse transcriptase, DNA polymerase, primers, and

fluorescently labeled probes is added.[12]

The thermal cycler performs reverse transcription to convert the viral RNA into

complementary DNA (cDNA).

The cDNA is then amplified by PCR. During amplification, the probe hybridizes to the

target sequence and is cleaved by the polymerase, releasing the fluorophore and

generating a fluorescent signal.[12]

The instrument measures the fluorescence at each cycle.

Data Analysis:

The instrument's software generates a standard curve from the calibrators of known

concentrations.[12]

The viral load of the patient samples is calculated by interpolating their amplification data

against the standard curve.

Results are reported in copies/mL or IU/mL. The lower limit of quantification for modern

assays is typically 20-50 copies/mL.[9][10]
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Caption: Workflow for HIV-1 Viral Load Quantification.

Protocol 2: HIV-1 Genotypic Resistance Testing
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This protocol describes the general methodology for identifying mutations in the HIV-1 protease

and reverse transcriptase genes that confer resistance to antiretroviral drugs.[13][14]

Objective: To determine the presence of drug resistance-associated mutations in a patient's

viral strain to guide therapy selection.

Materials:

Plasma sample with a viral load typically >1000 copies/mL[13]

Viral RNA extraction kit

Reverse transcriptase and DNA polymerase for RT-PCR

Primers specific for the HIV-1 protease and reverse transcriptase genes

DNA sequencing reagents and automated sequencer (e.g., Sanger or next-generation

sequencing platform)

Sequence analysis software and a database of known resistance mutations (e.g., Stanford

HIV Drug Resistance Database)

Procedure:

Sample Preparation and RNA Extraction:

Use a plasma sample collected and processed as described in Protocol 1.

Extract viral RNA using a commercial kit.

RT-PCR Amplification:

Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify

the protease and reverse transcriptase gene regions.

Use primers designed to amplify the relevant codons where resistance mutations occur.

Sequencing:
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Purify the PCR product to remove unincorporated primers and dNTPs.

Perform Sanger sequencing or next-generation sequencing on the purified PCR product.

Sequence Analysis and Interpretation:

Assemble and edit the raw sequence data.

Compare the patient's viral sequence to a wild-type reference sequence to identify

mutations.[13]

Use a specialized software or online tool (e.g., Stanford HIVdb) to interpret the identified

mutations. The software will provide a list of drugs to which the virus is likely resistant,

susceptible, or has intermediate resistance.
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Caption: Workflow for HIV-1 Genotypic Resistance Testing.

Lopinavir/Ritonavir Resistance Pathways
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Resistance to LPV/r can develop through the accumulation of mutations in the HIV-1 protease

gene. Research suggests there may be divergent pathways to high-level LPV/r resistance.[15]

One pathway involves the L76V mutation, while another is characterized by mutations like

L90M and I54V.[15] The presence of specific mutations can impact the susceptibility to other

protease inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12662125/
https://pubmed.ncbi.nlm.nih.gov/12662125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2621403/
https://en.wikipedia.org/wiki/Lopinavir/ritonavir
https://www.ncbi.nlm.nih.gov/books/NBK544312/
https://www.accessdata.fda.gov/drugsatfda_docs/pepfar/090371PI.pdf
https://abt-869.com/index.php?g=Wap&m=Article&a=detail&id=14700
https://academic.oup.com/jac/article/56/2/273/837320
https://pmc.ncbi.nlm.nih.gov/articles/PMC6107847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6107847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6107847/
https://hiv.guidelines.org.au/management/virological-tests/hiv-quantification/
https://www.ncbi.nlm.nih.gov/books/NBK558500/
https://journals.asm.org/doi/10.1128/jcm.01688-10
https://dna-technology.com/sites/default/files/hiv_quantitative_en.pdf
https://hiv.guidelines.org.au/management/virological-tests/antiretroviral-drug-resistance-testing/
https://stanfordhealthcare.org/medical-conditions/sexual-and-reproductive-health/hiv-aids/treatments/hiv-drug-resistance-testing.html
https://pubmed.ncbi.nlm.nih.gov/21755502/
https://pubmed.ncbi.nlm.nih.gov/21755502/
https://www.benchchem.com/product/b1246207#use-of-lopinavir-ritonavir-in-combination-with-other-antiretrovirals
https://www.benchchem.com/product/b1246207#use-of-lopinavir-ritonavir-in-combination-with-other-antiretrovirals
https://www.benchchem.com/product/b1246207#use-of-lopinavir-ritonavir-in-combination-with-other-antiretrovirals
https://www.benchchem.com/product/b1246207#use-of-lopinavir-ritonavir-in-combination-with-other-antiretrovirals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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